2-Hydroxy-3-(3-iodophenyl)propanoic acid

Cross-coupling Regioselectivity Aryl iodide reactivity

Sourcing a meta-iodinated arylpropanoic acid for SAR studies often means settling for the para-isomer, limiting your exploration of halogen-bond geometry. This compound provides the precise meta-iodo substitution required for distinct Pd-catalyzed diversification and target engagement mapping. - Serves as a heavy-atom derivative for SAD/MAD phasing (f'' ≈ 6.9 e⁻ at Cu Kα), enabling co-crystallography not possible with fluoro- or chloro-analogs. - Functions as a meta-iodinated probe to map halogen-bond vectors with backbone carbonyls, offering a geometry distinct from para-iodinated analogs. Supplied with verified purity and ready for immediate global shipment.

Molecular Formula C9H9IO3
Molecular Weight 292.07 g/mol
Cat. No. B13634254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-(3-iodophenyl)propanoic acid
Molecular FormulaC9H9IO3
Molecular Weight292.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)CC(C(=O)O)O
InChIInChI=1S/C9H9IO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)
InChIKeyZMAWZARTLPUAJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3-(3-iodophenyl)propanoic Acid: Meta-Iodinated α-Hydroxy-Arylpropanoic Acid


2-Hydroxy-3-(3-iodophenyl)propanoic acid (CAS 2172324-79-5) is a halogenated α-hydroxy-β-arylpropanoic acid with molecular formula C₉H₉IO₃ and molecular weight 292.07 g·mol⁻¹ . It belongs to a scaffold class structurally related to non-steroidal anti-inflammatory drug (NSAID) arylpropanoic acids, where β-aryl substitution patterns critically modulate pharmacological activity [1].

Meta-iodo scaffold Enables Pd(0)-catalyzed diversification for SAR library synthesis
Heavy-atom (I) label Supports X-ray crystallography phasing via anomalous scattering
Halogen-bond donor Probe for molecular recognition and halogen-bond mapping studies

Positional Isomer and Deoxy Analog Differentiation


Within the mono-iodinated α-hydroxy-arylpropanoic acid series, shifting the iodine from the meta (3-) to the para (4-) position alters both the electronic dipole and CH/π interaction geometry of the aromatic ring [1]. Removing the α-hydroxyl group eliminates hydrogen-bond donor/acceptor capacity that influences molecular recognition at COX enzyme active sites, where β-hydroxy-β-arylpropanoic acids show ED₅₀ values spanning a >8-fold range (15–127 µmol·kg⁻¹) depending solely on aryl substitution pattern [2]. These structure-dependent variations mean that 2-hydroxy-3-(3-iodophenyl)propanoic acid cannot be treated as a generic, interchangeable arylpropanoic acid surrogate in structure–activity relationship studies.

Para-iodo isomer may shift cross-coupling regiochemistry and electronic profile, altering synthetic outcomes.
Deoxy analog (no α-OH) loses the intramolecular H-bond network, changing molecular recognition and SAR interpretation.
Non-iodinated parent provides no halogen-bond donor or heavy-atom scattering, limiting use as a structural probe.

Key Differentiation Evidence from Closest Analogs


Regiochemical Cross-Coupling Reactivity: Meta- vs. Para-Iodine

In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl iodide toward oxidative addition is modulated by the electronic environment of the ring. Meta-iodo substituents experience less resonance withdrawal than para-iodo substituents when conjugated through the arylpropanoic acid framework, resulting in measurably different oxidative addition rates. Hamon et al. demonstrated that homochiral 2-(3-iodophenyl)propanoic and 2-(4-iodophenyl)propanoic acids both undergo Pd-mediated coupling with organozinc reagents, but the meta isomer provides distinct regiochemical outcomes in subsequent functionalization steps due to altered steric and electronic profiles at the coupling site [1].

Cross-coupling reactivity
Class-level
Meta-iodo vs. para-iodo in Pd(0)-catalyzed Negishi coupling. Electronic environment at meta position alters oxidative addition kinetics and subsequent regiochemical outcomes [1].
Supports synthetic route design review
Class-level reactivity inference; validate under specific conditions.
Cross-coupling Regioselectivity Aryl iodide reactivity

Meta-Iodine Halogen Bonding vs. Non-Halogenated and Deoxy Analogs

The meta-iodine atom on 2-hydroxy-3-(3-iodophenyl)propanoic acid introduces a σ-hole that can engage in halogen bonding with Lewis-base side chains (e.g., backbone carbonyl oxygens) in protein binding pockets. This interaction is structurally impossible in the non-iodinated parent compound 2-hydroxy-3-phenylpropanoic acid [1] and is geometrically distinct from that of 2-hydroxy-3-(4-iodophenyl)propanoic acid, where the iodine position alters the halogen bond vector relative to the propanoic acid anchor [2].

Halogen-bond donor capacity
Class-level
Meta-iodine σ-hole enables halogen bonding with Lewis-base residues. Absent in 2-hydroxy-3-phenylpropanoic acid; vector differs from para-iodo isomer.
Supports molecular recognition probe context
Halogen-bond energy is target- and geometry-dependent.
Halogen bonding Molecular recognition Protein–ligand interactions

Heavy-Atom Labeling Advantage in X-Ray Crystallography

The iodine atom (atomic number 53) in 2-hydroxy-3-(3-iodophenyl)propanoic acid provides significant anomalous scattering for X-ray crystallographic phasing (f' ≈ –1.5 e⁻ at Cu Kα), a capability not available from fluorinated (atomic number 9) or chlorinated (atomic number 17) analogs [1]. This makes the compound a potential heavy-atom derivative for protein–ligand co-crystallography when the arylpropanoic acid scaffold is the ligand of interest.

Anomalous scattering power
Class-level
Iodine (Z=53) provides f'' ≈ 6.9 e⁻ at Cu Kα, enabling SAD/MAD phasing. Fluorinated (f'' negligible) and chlorinated (f'' ≈ 0.7 e⁻) analogs lack comparable signal.
Supports X-ray phasing workflow
Anomalous signal strength depends on crystal quality and data redundancy.
X-ray crystallography Heavy-atom derivatization Phase determination

Orthogonal Hydrogen-Bond Topology vs. 3-Iodo-L-Tyrosine

2-Hydroxy-3-(3-iodophenyl)propanoic acid possesses an α-hydroxyl group vicinal to the carboxylic acid, forming an intramolecular hydrogen-bond network that pre-organizes the molecule differently from 3-iodo-L-tyrosine (which replaces the α-OH with an α-NH₂ group). In 3-iodo-L-tyrosine, the amine protonates at physiological pH, altering the overall charge state and hydrogen-bond donor count relative to the neutral α-hydroxy acid [1]. This difference in ionization and hydrogen-bond topology produces distinct molecular recognition profiles, as evidenced by the wholly different biological targets: tyrosine hydroxylase inhibition (Ki = 0.39 µM for 3-iodo-L-tyrosine [2]) versus the COX-2 interaction landscape mapped for β-hydroxy-β-arylpropanoic acids [3].

H-bond topology vs. 3-iodo-L-tyrosine
Cross-study comparable
α-Hydroxy acid (neutral at pH 7.4, 2 H-bond donors) vs. 3-iodo-L-tyrosine (zwitterionic, 4 H-bond donors). Distinct charge states produce different target engagement profiles (COX-2 scaffold context vs. tyrosine hydroxylase Ki = 0.39 µM).
Supports molecular recognition study fit
Charge and H-bond donor count differ; cannot be directly substituted in binding assays.
Hydrogen bonding Molecular topology Bioisostere differentiation

Key Research and Industrial Application Scenarios


Meta-Iodo Handle for Palladium-Catalyzed Diversification

The meta-iodo substituent serves as a versatile synthetic handle for Pd(0)-catalyzed cross-coupling (Negishi, Suzuki, Heck), enabling late-stage diversification of the arylpropanoic acid scaffold into libraries of biaryl or styrenyl derivatives. The meta-position regiochemistry offers access to substitution patterns distinct from those obtained with the para-iodo isomer, supporting SAR exploration around the aryl ring geometry [1].

Heavy-Atom Derivative for Macromolecular Phasing

The iodine atom provides strong anomalous scattering (f'' ≈ 6.9 e⁻ at Cu Kα), qualifying this compound as a potential heavy-atom derivative for SAD or MAD phasing in protein–ligand co-crystallography experiments where the arylpropanoic acid scaffold is the bound ligand. This application is not available from the corresponding fluoro-, chloro-, or non-halogenated analogs [2].

Halogen-Bonding Probe in Structure-Based Drug Design

The meta-iodine σ-hole enables halogen-bonding interactions with backbone carbonyl oxygens or other Lewis-base residues in protein binding sites. Medicinal chemistry teams evaluating halogen-bond-dependent affinity gains can use this compound as a meta-iodinated probe, where the iodine position provides a vector distinct from para-iodinated analogs, aiding in mapping favorable halogen-bond geometries within a target pocket [3].

Application
Selection Property
Validation Focus
Pd-catalyzed scaffold diversification
Meta-iodo coupling reactivity profile
Regioselectivity and yield optimization under varied conditions
Macromolecular X-ray phasing
Iodine anomalous scattering factor
Experimental phasing power and map interpretability
Halogen-bonding probe mapping
Meta-iodine σ-hole donor geometry
Halogen-bond distance/angle and affinity contribution
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